3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and a nitrile group
Preparation Methods
The synthesis of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves the reaction of pyrrolidine derivatives with appropriate nitrile and methoxymethylating agents. One common synthetic route includes the use of methoxymethyl chloride and a nitrile precursor under basic conditions to facilitate the substitution reaction. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the nitrile group, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group and nitrile group can participate in binding interactions, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3-(2-(Methoxymethyl)pyrrolidin-1-yl)-3-oxopropanenitrile include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyrrolidinone derivatives: Compounds with a lactam ring structure.
Methoxymethylated compounds: Molecules with methoxymethyl groups attached to different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-4,6-7H2,1H3 |
InChI Key |
IMUMIPFXBVCPLU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCN1C(=O)CC#N |
Origin of Product |
United States |
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